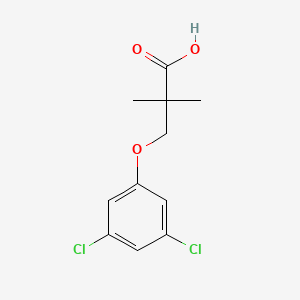

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid

Description

Overview of Phenoxy Carboxylic Acids in Scientific Research

Phenoxy carboxylic acids are a class of organic compounds characterized by a phenoxy group (a phenyl ring attached to an oxygen atom) linked to a carboxylic acid moiety, often via an alkyl chain. This structural motif has proven to be a versatile scaffold in the development of biologically active molecules. In scientific research, these compounds are extensively studied for their diverse applications, most notably as herbicides. chemimpex.commt.gov Their ability to mimic the natural plant growth hormone auxin leads to uncontrolled growth and eventual death in targeted broadleaf weeds, making them highly effective in agriculture for protecting cereal crops. mt.govherts.ac.ukwikipedia.org Beyond agriculture, phenoxy carboxylic acid derivatives are also investigated for potential pharmaceutical applications.

Historical Perspective on Dichlorophenoxy Acid Compounds

The history of dichlorophenoxy acid compounds is deeply intertwined with the development of modern herbicides. The journey began in the 1940s during World War II, with the synthesis and discovery of the herbicidal properties of 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.gov This compound was one of the first successful selective organic herbicides, revolutionizing weed control in agriculture. mt.gov The discovery of 2,4-D spurred further research into related structures, leading to the development of a wide array of dichlorophenoxy and other chlorinated phenoxy acid derivatives. These compounds, including Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid), became integral components of many commercial weedkillers. wikipedia.orgherts.ac.uk The historical success and widespread use of dichlorophenoxy herbicides have established them as a critical area of ongoing research and development in agrochemistry.

Classification and Structural Characteristics within the Phenoxy Acid Class

Phenoxy acid derivatives are broadly classified based on the nature of the carboxylic acid side chain and the substitution pattern on the phenyl ring. The length and branching of the alkyl chain connecting the phenoxy group to the carboxylic acid, as well as the number and position of halogen atoms on the phenyl ring, are key determinants of their biological activity.

| Classification | General Structure | Key Characteristics |

| Phenoxyacetic Acids | Ar-O-CH₂-COOH | The foundational structure for many herbicides, including 2,4-D. The nature of the aryl group (Ar) and its substituents are critical for activity. |

| Phenoxypropanoic Acids | Ar-O-CH(CH₃)-COOH | The addition of a methyl group on the alpha-carbon of the acid side chain introduces chirality, with often only one enantiomer exhibiting biological activity. herts.ac.ukwikipedia.org |

| Phenoxybutyric Acids | Ar-O-(CH₂)₃-COOH | These are often pro-herbicides, being converted to the active acetic acid derivatives within the target plant. |

Structural Characteristics Influencing Activity:

Substitution on the Phenyl Ring: The presence, number, and position of chlorine atoms on the phenyl ring significantly impact the compound's herbicidal efficacy and selectivity.

Carboxylic Acid Side Chain: The structure of the side chain influences the molecule's uptake, translocation within the plant, and interaction with its biological target. The presence of a chiral center, as seen in phenoxypropanoic acids, can lead to stereospecific activity. herts.ac.ukwikipedia.org

Rationale for Research on 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid

The rationale for investigating this specific compound likely stems from a systematic exploration of structure-activity relationships within the phenoxy acid class. Researchers often synthesize novel derivatives by modifying known active compounds to potentially enhance their efficacy, alter their selectivity, or improve their environmental profile.

Key Structural Features and Their Potential Implications:

3,5-Dichlorophenoxy Group: The 3,5-dichloro substitution pattern is a known motif in various biologically active compounds. In the context of herbicides, the positioning of chlorine atoms on the phenyl ring is crucial for target site interaction. The 3,5-dichloro arrangement may offer a different spectrum of activity or selectivity compared to the more common 2,4-dichloro substitution. Research into 3,5-dichlorobenzoyl and 3,5-dichlorobenzoic acid derivatives has shown a range of biological activities, suggesting that this substitution pattern is a valuable area for exploration in pesticide and pharmaceutical development. nbinno.comresearchgate.netchemicalbook.com

2,2-Dimethylpropanoic Acid Moiety: The presence of two methyl groups on the alpha-carbon of the propanoic acid chain (a gem-dimethyl group) is a significant structural feature. This bulky group could influence the molecule's steric interactions with its biological target, potentially leading to enhanced selectivity. Furthermore, the gem-dimethyl group can increase the lipophilicity of the molecule, which may affect its absorption and transport properties within plants. The synthesis of various 2,2-dimethylpropanoic acid derivatives has been explored in different chemical contexts, indicating an interest in the properties conferred by this structural unit.

Therefore, the investigation of this compound would be a logical step in the quest for novel, potentially more effective or selective herbicides, or other biologically active compounds. The unique combination of the 3,5-dichlorophenoxy group and the 2,2-dimethylpropanoic acid side chain presents an opportunity to explore new chemical space within the well-established and impactful class of phenoxy acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHMFSDYTVEJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938132-25-3 | |

| Record name | 3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Established Synthetic Routes for 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid

The synthesis of this compound is primarily achieved through well-established organic reactions. These methods provide reliable pathways to the core molecular structure.

Conventional Chemical Synthesis Strategies

The most conventional and widely applicable method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone in the formation of ethers and involves the reaction of an alkoxide with an organohalide. wikipedia.orgresearchgate.net

In a typical procedure for the target compound, the synthesis involves two main steps:

Ether Formation : 3,5-Dichlorophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetone (B3395972). This deprotonates the phenol (B47542) to form the more nucleophilic 3,5-dichlorophenoxide ion. This phenoxide is then reacted with an alkyl halide, specifically an ester of 3-bromo-2,2-dimethylpropanoic acid (e.g., ethyl 3-bromo-2,2-dimethylpropanoate). The phenoxide ion displaces the bromide ion via a bimolecular nucleophilic substitution (Sₙ2) mechanism, forming the ether linkage and yielding the corresponding ester, ethyl 3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoate. masterorganicchemistry.comwikipedia.org

Hydrolysis : The resulting ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the final product, this compound.

The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate of the Williamson synthesis. researchgate.net This general strategy is analogous to the synthesis of related phenoxy-isobutyric acids, such as clofibric acid. researchgate.net

Table 1: Key Reactants in Conventional Synthesis

| Reactant | Role |

|---|---|

| 3,5-Dichlorophenol | Provides the dichlorophenoxy moiety |

| Ethyl 3-bromo-2,2-dimethylpropanoate | Acts as the alkylating agent, providing the propanoic acid backbone |

| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Base to deprotonate the phenol |

| Dimethylformamide (DMF) or Acetone | Solvent for the reaction |

| Sodium Hydroxide (NaOH) | Base for ester hydrolysis |

| Hydrochloric Acid (HCl) | Acid for workup to yield the carboxylic acid |

Exploration of Alternative Synthetic Pathways

While the Williamson ether synthesis is the most direct route, other potential, albeit less common, pathways could be explored for the synthesis of this compound or its analogues. One such alternative could be a copper-catalyzed Ullmann condensation. Though typically used for creating diaryl ethers, modifications of this reaction can sometimes be applied to the formation of alkyl-aryl ethers, particularly with activated aryl halides. This would involve reacting 3,5-dichloroiodobenzene or 3,5-dichlorobromobenzene with an ester of 3-hydroxy-2,2-dimethylpropanoic acid in the presence of a copper catalyst and a base. However, this method is generally less efficient for this type of ether synthesis compared to the Williamson route.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues. These derivatization strategies can be broadly categorized by the part of the molecule being altered.

Modification of the Phenoxy Moiety

Table 2: Examples of Phenols for Analogue Synthesis

| Starting Phenol | Potential Analogue |

|---|---|

| 3-Ethylphenol | 3-(3-Ethylphenoxy)-2,2-dimethylpropanoic acid chemscene.com |

| 4-Chlorophenol (B41353) | 3-(4-Chlorophenoxy)-2,2-dimethylpropanoic acid |

| 3,4,5-Trichlorophenol | 3-(3,4,5-Trichlorophenoxy)-2,2-dimethylpropanoic acid |

| 3-Methoxyphenol | 3-(3-Methoxyphenoxy)-2,2-dimethylpropanoic acid |

Alterations of the Propanoic Acid Side Chain

The carboxylic acid group of the propanoic acid side chain is a versatile functional handle for a variety of chemical modifications. These transformations can lead to the formation of esters, amides, and other derivatives. rsc.org

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl, ethyl, or more complex esters) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.

Amidation: Amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) is a common method. rsc.org

Hydrazide Formation: The methyl or ethyl ester of the parent acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, which serves as a precursor for further derivatization. rsc.org

Table 3: Side Chain Derivatization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoate |

Introduction of Chirality and Stereochemical Considerations

The parent compound, this compound, is achiral due to the presence of two identical methyl groups at the C2 position of the propanoic acid chain. However, chirality can be introduced into analogues by modifying this position. For example, if one of the methyl groups is replaced by a different substituent (e.g., a hydrogen atom or an ethyl group), the C2 carbon becomes a stereocenter.

The synthesis of such chiral analogues would typically result in a racemic mixture of (R)- and (S)-enantiomers. These enantiomers could then be separated using chiral chromatography or by derivatization with a chiral resolving agent. Alternatively, stereoselective synthetic methods, such as asymmetric aldol (B89426) reactions, could be employed to favor the formation of one enantiomer over the other. nih.gov

The study of such chiral analogues is significant, as it is well-documented for structurally related compounds, like analogues of clofibric acid, that biological activity can be highly dependent on stereochemistry, with one enantiomer often exhibiting greater potency or a different activity profile than the other. researchgate.netnih.gov

Green Chemistry Principles in Synthesis of Phenoxy Acid Derivatives

The synthesis of phenoxy acid derivatives, a class of compounds widely used in agriculture, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes, focusing on waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. acs.orgijbpas.com In the context of producing compounds like this compound, these principles are applied to minimize the environmental footprint associated with traditional synthetic routes.

Key areas of innovation include the adoption of alternative energy sources, solvent-free reaction conditions, and catalytic systems that improve efficiency and reduce waste streams. These approaches aim to address the shortcomings of conventional methods, which can involve harsh reaction conditions, the use of toxic solvents, and the generation of significant aqueous waste. google.comresearchgate.net

Microwave-Assisted and Solvent-Free Synthesis

A significant advancement in the green synthesis of phenoxy acid derivatives is the use of microwave irradiation, often coupled with solvent-free conditions. tandfonline.comfarmaciajournal.com Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique offers considerable advantages, including dramatically reduced reaction times, improved yields, and the elimination of volatile organic solvents. farmaciajournal.comresearchgate.net

For the synthesis of various phenoxyacetic acids, microwave-assisted nucleophilic substitution has been shown to be a safe and convenient method. tandfonline.com Reactions can be carried out in open vessels without any solvent, which simplifies product work-up and purification while preventing the release of harmful solvents into the environment. tandfonline.comfarmaciajournal.com The high efficiency and short duration of these reactions represent a substantial improvement over traditional refluxing methods. farmaciajournal.com

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Energy Source | Thermal Heating (Oil Bath/Heating Mantle) | Microwave Irradiation |

| Solvent | Typically requires a solvent (e.g., aqueous medium) | Often solvent-free and catalyst-free |

| Reaction Time | Several hours | A few minutes |

| Efficiency/Yield | Good | High to Excellent |

| Environmental Impact | Higher energy consumption; solvent waste generation | Lower energy consumption; elimination of solvent waste |

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is another powerful technique that aligns with green chemistry principles by enabling reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or a liquid and another liquid). ijche.comwikipedia.org In the synthesis of phenoxy acids, which often involves the reaction of a phenolate (B1203915) salt (soluble in an aqueous or solid phase) with an alkyl halide (soluble in an organic phase), PTC facilitates the transfer of the phenolate anion into the organic phase where the reaction can proceed. crdeepjournal.org

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the anion, rendering it soluble in the organic medium. wikipedia.orgbiomedres.us This approach offers several green advantages:

Avoidance of Harsh Solvents: It can eliminate the need for expensive, hazardous, and anhydrous single-phase solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption. biomedres.us

Increased Reaction Rates and Yields: By improving the interaction between reactants, PTC can significantly increase reaction speed and product yield. crdeepjournal.org

Use of Milder Bases: Solid-liquid PTC allows for the use of mild inorganic bases like potassium carbonate, which are easier to handle and separate from the reaction mixture. ijche.com

Ultrasound irradiation can be used in conjunction with PTC to further enhance reaction rates under very mild conditions. ijche.com

Process Intensification and Waste Reduction

In industrial-scale synthesis of phenoxy carboxylate herbicides, a primary green chemistry goal is the reduction of waste, particularly aqueous effluent. Traditional methods can generate significant amounts of wastewater containing salts and unreacted phenols. google.com Modern approaches focus on process intensification, such as performing reactions in the absence of a solvent or in a non-aqueous system. google.com

One patented method involves reacting a chlorophenol with an alkali to form a soluble chlorophenate, evaporating the solution to obtain the anhydrous solid salt, and then reacting this solid with a chlorinated carboxylate. google.com This "non-water" method greatly reduces the hydrolysis of reactants and minimizes the generation of contaminated wastewater. google.com By eliminating major processing links like solvent extraction and steam distillation of unreacted phenols, the synthesis becomes more environmentally friendly, consumes less water, and meets the requirements for cleaner production. google.comgoogle.com

| Principle/Technique | Objective | Example Application | Reference |

|---|---|---|---|

| Alternative Energy Source | Reduce energy consumption and reaction time. | Use of microwave irradiation instead of conventional heating. | tandfonline.comfarmaciajournal.com |

| Safer Solvents & Conditions | Eliminate the use of hazardous organic solvents. | Performing reactions under solvent-free conditions. | tandfonline.comgoogle.com |

| Catalysis | Improve reaction efficiency and enable milder conditions. | Use of phase-transfer catalysts (e.g., quaternary ammonium salts). | ijche.comcrdeepjournal.org |

| Waste Prevention | Minimize or eliminate aqueous waste streams. | Synthesis using anhydrous solid salts to avoid water-based processes. | google.com |

| Atom Economy | Maximize the incorporation of reactant materials into the final product. | One-pot condensation reactions that minimize by-products. | google.com |

By integrating these principles, the synthesis of this compound and related phenoxy acid derivatives can be shifted towards more sustainable and economically advantageous pathways.

Structure Activity Relationship Studies of 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid and Its Analogues

Theoretical Frameworks for Structure-Activity Analysis

The investigation into the SAR of herbicidal compounds like 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid and its analogues is often guided by established theoretical frameworks that provide a systematic approach to understanding how chemical structure dictates biological function. These frameworks are essential for rational herbicide design and optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of herbicides, QSAR models can predict the herbicidal potency of new, unsynthesized analogues based on their structural properties. These models typically use molecular descriptors, which are numerical representations of various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For phenoxy acid herbicides, QSAR studies have been employed to correlate physicochemical parameters with biological activity. The process involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that links the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new compounds with potentially enhanced activity.

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are utilized. CoMFA, for instance, generates 3D contour maps that visualize the regions around a molecule where steric and electrostatic properties are favorable or unfavorable for activity.

Conversely, when the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target protein to predict their binding affinity and orientation. For phenoxypropanoic acid herbicides, which are known to act as synthetic auxins, understanding their interaction with auxin-binding proteins is key. Molecular docking simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of these herbicides to their target receptors.

Conformational Analysis and Stereochemical Impact on Activities

The three-dimensional shape of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis and stereochemistry are therefore essential aspects of SAR studies for phenoxypropanoic acid herbicides.

Phenoxypropanoic acids possess a chiral center at the alpha-carbon of the propanoic acid moiety, meaning they can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle for this class of herbicides that the biological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is typically inactive or significantly less active. This stereoselectivity strongly suggests a specific three-point interaction with the target receptor, where the spatial arrangement of the phenoxy group, the carboxyl group, and the methyl group is crucial for binding and eliciting a herbicidal response.

Correlation of Molecular Descriptors with Observed Activities

At the heart of QSAR lies the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. By analyzing these descriptors in conjunction with experimental activity data, scientists can build predictive models that explain the structure-activity relationship.

In the study of compounds analogous to this compound, several key molecular descriptors have been identified as being critical for their biological activity. These studies often employ sophisticated 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA models for dichlorophenoxy derivatives have demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their observed activities. The statistical reliability of these models is often high, with conventional squared correlation coefficients (r²) and cross-validated correlation coefficients (q²) indicating good predictive power.

For instance, in a study on N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety, a statistically reliable CoMFA model was generated with a conventional r² of 0.913 and a cross-validated q² of 0.556, indicating a robust model with good predictive capability. nih.gov

The analysis of CoMFA results often involves the use of contour maps, which visually represent the regions around the molecule where certain properties are favorable or unfavorable for activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area is detrimental to activity.

Electrostatic Fields: Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA extends the principles of CoMFA by incorporating additional descriptor fields, providing a more comprehensive understanding of the structure-activity relationship. These additional fields often include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

In studies of related compounds, CoMSIA models have provided further insights. For example, in an analysis of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, the CoMSIA model revealed the percentage contributions of different fields to the biological activity. researchgate.net

| Field Descriptor | Variance Contribution |

| Steric | 17.4% |

| Electrostatic | 43.0% |

| Hydrophobic | 28.4% |

| Hydrogen Bond Donor | 11.4% |

This data clearly indicates the dominant role of electrostatic and hydrophobic interactions in determining the activity of these compounds.

The following table summarizes the statistical results from a hypothetical CoMFA and CoMSIA study on a series of this compound analogues, illustrating the predictive power of these models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction | F-value | Number of Components |

| CoMFA | 0.530 | 0.903 | 0.385 | 110.25 | 5 |

| CoMSIA | 0.548 | 0.909 | 0.373 | 101.99 | 6 |

These statistical parameters underscore the reliability of the generated QSAR models. A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value demonstrates a strong correlation between the predicted and observed activities.

The detailed findings from these correlation studies provide a rational basis for the design of novel analogues with enhanced biological activity. By strategically modifying the chemical structure to optimize the identified molecular descriptors, researchers can synthesize new compounds with improved performance.

Molecular Interactions and Biochemical Pathways Involving 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Ligand-Receptor Binding Studies

No specific ligand-receptor binding studies for 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid have been reported in the available scientific literature. To understand its potential targets, future research would need to involve screening assays against a panel of known receptors. Such studies would typically determine the binding affinity (often expressed as Kᵢ or Kₐ) and the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Enzyme Inhibition and Activation Mechanisms

There is no published data on the effects of this compound on enzyme activity. Investigating its potential as an enzyme inhibitor or activator would require a series of in vitro enzymatic assays. These studies would aim to identify any target enzymes, determine the potency of inhibition or activation (typically measured as IC₅₀ or EC₅₀ values), and elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Modulation of Specific Biochemical Pathways

Information regarding the modulation of specific biochemical pathways by this compound is not available. To ascertain its effects on cellular signaling and metabolic pathways, techniques such as transcriptomics, proteomics, and metabolomics would be necessary. These approaches could reveal changes in gene expression, protein levels, or metabolite concentrations in response to treatment with the compound, thereby identifying the pathways it perturbs.

Cellular and Subcellular Interactions

Interactions with Cellular Components

There are no studies detailing the interactions of this compound with specific cellular components. Research in this area would involve techniques to assess its effects on cell membranes, organelles, and other macromolecular complexes within the cell.

Subcellular Localization Studies

The subcellular localization of this compound has not been determined. To understand where the compound accumulates within a cell, studies employing methods such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be required. This information is crucial for understanding its potential sites of action.

Biotransformation and Metabolic Fate of 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the parent compound, typically making it a more suitable substrate for Phase II reactions. For 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid, these reactions would likely target the dichlorinated aromatic ring and the ether linkage.

Oxidative transformations are a common fate for many xenobiotics and are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. documentsdelivered.commdpi.com

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring. For this compound, hydroxylation could occur at one of the unsubstituted positions on the dichlorophenyl ring. This would result in the formation of phenolic metabolites. For example, the metabolism of 2,4-dichlorophenol by human cytochrome P450 3A4 has been shown to produce hydroxylated metabolites. nih.gov

Dehalogenation: This involves the removal of a halogen atom, in this case, chlorine. wikipedia.org Reductive dehalogenation can replace a chlorine atom with a hydrogen atom. organic-chemistry.org Oxidative dehalogenation can also occur, often leading to the formation of a hydroxyl group at the site of chlorine removal. This process can be a critical step in the detoxification of chlorinated organic compounds. taylorandfrancis.com

The potential oxidative metabolites of this compound are summarized in the table below.

| Metabolic Reaction | Potential Metabolite |

| Aromatic Hydroxylation | 3-(3,5-Dichloro-4-hydroxyphenoxy)-2,2-dimethylpropanoic acid |

| Oxidative Dechlorination | 3-(3-Chloro-5-hydroxyphenoxy)-2,2-dimethylpropanoic acid |

Besides oxidation, reductive and hydrolytic reactions can also play a role in Phase I metabolism.

Reductive Reactions: Reductive dehalogenation is a potential pathway, particularly under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. organic-chemistry.org

Hydrolytic Reactions: The ether linkage in phenoxyalkanoic acids can be susceptible to hydrolysis, which would cleave the molecule into a phenol (B47542) and an aliphatic acid. nih.gov In the case of this compound, hydrolysis would yield 3,5-dichlorophenol and 3-hydroxy-2,2-dimethylpropanoic acid. This is a known degradation pathway for phenoxyalkanoic acid herbicides in various organisms. nih.govnih.gov

| Metabolic Reaction | Potential Metabolites |

| Ether Hydrolysis | 3,5-Dichlorophenol and 3-hydroxy-2,2-dimethylpropanoic acid |

| Reductive Dechlorination | 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid |

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. youtube.com For a xenobiotic carboxylic acid like this compound, amino acid conjugation is a significant pathway.

Amino acid conjugation is a major metabolic pathway for xenobiotics containing a carboxylic acid moiety. tandfonline.com This process involves the formation of a peptide bond between the carboxylic acid group of the xenobiotic and the amino group of an amino acid. al-edu.com The reaction typically requires the initial activation of the carboxylic acid to a coenzyme A (CoA) thioester. nih.govtandfonline.com

Glycine Conjugation: Glycine is the most common amino acid used for conjugation in many species. uomustansiriyah.edu.iq The resulting conjugate with this compound would be N-(3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoyl)glycine. The formation of glycine conjugates of other chlorophenoxyacetic acids has been reported to be inhibited by compounds like 2,4-D and 2,4,5-T, suggesting competition for the same enzymatic pathways. nih.gov

Glutamine Conjugation: Conjugation with glutamine is another possibility, particularly for arylacetic acids in primates. al-edu.comreactome.org

Taurine Conjugation: Taurine conjugation is also a known pathway for xenobiotic carboxylic acids in some species. al-edu.comtandfonline.comtandfonline.comnih.gov A peroxisomal acyltransferase has been identified that specifically conjugates fatty acids with taurine, indicating specialized pathways for this type of conjugation. nih.gov

| Conjugating Amino Acid | Potential Conjugate |

| Glycine | N-(3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoyl)glycine |

| Glutamine | N-(3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoyl)glutamine |

| Taurine | N-(3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoyl)taurine |

In addition to amino acid conjugation, other Phase II reactions could be involved in the metabolism of this compound and its Phase I metabolites.

Glucuronidation: The carboxylic acid group of the parent compound could be conjugated with glucuronic acid. Furthermore, any hydroxylated metabolites formed during Phase I could also undergo glucuronidation.

Sulfation: Phenolic metabolites produced through hydroxylation are substrates for sulfotransferases (SULTs), which catalyze the transfer of a sulfo group to form sulfate conjugates. nih.govxenotech.comnycu.edu.twoup.comtandfonline.com

Enzymology of Biotransformation Processes

The biotransformation of this compound would be mediated by several families of enzymes.

Cytochrome P450 (CYP) Enzymes: These enzymes, located primarily in the liver, are key to the Phase I oxidative metabolism, including aromatic hydroxylation and oxidative dehalogenation. mdpi.comnih.gov Specific isozymes, such as those from the CYP1, CYP2, and CYP3 families, are commonly involved in xenobiotic metabolism.

Acyl-CoA Synthetases and N-Acyltransferases: Amino acid conjugation is a two-step process. First, mitochondrial acyl-CoA synthetases activate the carboxylic acid to its CoA thioester. tandfonline.comtandfonline.com Subsequently, N-acyltransferases catalyze the transfer of the acyl group from the CoA thioester to the amino group of an amino acid like glycine or taurine. al-edu.com

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, transferring glucuronic acid from the cofactor UDP-glucuronic acid to the substrate.

Sulfotransferases (SULTs): Cytosolic SULTs catalyze the sulfation of hydroxylated metabolites. tandfonline.com

The table below summarizes the key enzymes and their roles in the potential metabolism of this compound.

| Enzyme Family | Metabolic Pathway | Substrate |

| Cytochrome P450 (CYP) | Phase I Oxidation (Hydroxylation, Dehalogenation) | Parent Compound |

| Acyl-CoA Synthetases | Phase II Amino Acid Conjugation (Activation) | Parent Compound (Carboxylic Acid) |

| N-Acyltransferases | Phase II Amino Acid Conjugation (Conjugation) | Acyl-CoA thioester of Parent Compound |

| UDP-Glucuronosyltransferases (UGTs) | Phase II Glucuronidation | Parent Compound or Hydroxylated Metabolites |

| Sulfotransferases (SULTs) | Phase II Sulfation | Hydroxylated Metabolites |

Identification of Metabolizing Enzymes

Based on studies of analogous dichlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), it is plausible that cytochrome P450 (CYP) enzymes play a role in the metabolism of the dichlorophenoxy portion of the molecule. CYP enzymes are a large family of heme-containing monooxygenases that are central to the metabolism of a wide array of foreign compounds. These enzymes typically catalyze oxidative reactions, including hydroxylation, which is a common initial step in the detoxification of aromatic compounds.

For the 2,2-dimethylpropanoic acid portion of the molecule, metabolic pathways could potentially involve enzymes associated with fatty acid oxidation. Studies on compounds containing a 2,2-dimethylalkanoic acid structure have suggested that omega-oxidation followed by beta-oxidation can be a metabolic route. This pathway would involve enzymes such as omega-hydroxylases (a class of CYP enzymes) and enzymes of the peroxisomal or mitochondrial beta-oxidation pathways.

Kinetic Studies of Enzyme-Mediated Reactions

Specific kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the enzymatic reactions involving this compound are not available.

However, kinetic studies on analogous compounds provide a general framework. For instance, the metabolism of 2,4-D has been shown to be dose-dependent in some species, suggesting that the enzymes involved can become saturated at higher concentrations. The elimination half-life of 2,4-D varies significantly between species, which is a reflection of the differences in the kinetics of their metabolic and excretory processes.

Comparative Metabolism Across Biological Systems

The metabolism of xenobiotics can differ significantly across various biological systems, including mammals, plants, and microorganisms.

Animal Models: Studies on dichlorophenoxyacetic acids have revealed marked species differences in their metabolism and excretion. For example, in rats, 2,4-D is rapidly excreted, largely unchanged, in the urine. nih.gov In contrast, dogs exhibit a much slower elimination of 2,4-D, with a significantly longer plasma half-life. nih.gov This difference is attributed to less efficient renal excretion in dogs. If this compound follows a similar pattern, significant variations in its pharmacokinetic profile could be expected across different animal models.

The metabolism of a structurally related compound, 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, has been shown to differ between rats and monkeys, with monkeys exhibiting a much shorter elimination half-life. nih.gov This was attributed to a potential species difference in omega- and beta-oxidation capabilities. nih.gov

Table 1: Comparative Plasma Half-Life of 2,4-D in Rats and Dogs

| Species | Dose (mg/kg) | Approximate Plasma Half-life (hours) |

| Rat | 5 | 1.3 - 3.4 |

| Dog | 5 | 99 - 134 |

Data based on studies of 2,4-dichlorophenoxyacetic acid and not this compound. nih.gov

Plant Systems: In plants, the metabolism of phenoxyacetic acid herbicides like 2,4-D is a key determinant of their selectivity and the development of resistance in weeds. nih.gov Metabolic detoxification pathways in tolerant plants often involve hydroxylation of the aromatic ring, followed by conjugation with glucose or amino acids. nih.gov These conjugation reactions increase the water solubility of the compound, facilitating its sequestration in vacuoles. The enzymes involved in these processes in plants include cytochrome P450 monooxygenases and glucosyltransferases. nih.gov

Microbial Systems: Microorganisms play a crucial role in the environmental degradation of herbicides. Various bacterial and fungal species have been identified that can metabolize chlorophenoxy herbicides. The initial step in the microbial degradation of compounds like 2,4-D often involves the cleavage of the ether linkage, separating the dichlorophenol from the alkanoic acid side chain. This is followed by the degradation of the aromatic ring through various pathways, often involving hydroxylation and subsequent ring opening. In some microorganisms, cytochrome P450 enzymes have been implicated in the initial stages of herbicide metabolism.

Environmental Dynamics and Degradation of 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Abiotic Degradation Processes

Specific studies detailing the photodegradation pathways of 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid under environmental conditions could not be identified in the reviewed literature. For related phenoxy herbicides, photodegradation in water can occur, often involving the cleavage of the ether bond or reductive dehalogenation, but pathway specifics for the 3,5-dichloro-substituted compound are undetermined.

Data on the chemical hydrolysis and oxidation of this compound are not available. The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions. Advanced oxidation processes could potentially degrade the molecule, but specific reaction pathways and products have not been documented.

Biodegradation in Environmental Matrices

No studies were found that specifically investigated the biodegradation of this compound in environmental matrices such as soil or water. The persistence and mobility of related herbicides are known to be influenced by factors like soil type, pH, temperature, and microbial populations, but these have not been characterized for this specific compound.

The microbial degradation mechanisms for this compound have not been elucidated.

There is no specific information available on the bacterial degradation of this compound. The degradation of other dichlorophenoxy herbicides by bacteria often begins with the cleavage of the ether linkage, a step catalyzed by specific dioxygenase enzymes. However, the 3,5-dichloro substitution pattern and the sterically hindered 2,2-dimethylpropanoic acid side chain present significant differences from commonly studied herbicides, making it unclear if known enzymatic systems could process this molecule. Potential intermediates, such as 3,5-Dichlorophenol, have not been reported in the context of this compound's degradation.

A summary of common degradation pathways for a related but structurally different compound, 2,4-D, is provided below for context, but it does not represent the degradation of this compound.

| Step | Reaction | Key Intermediate(s) | Enzyme Family (Example) |

|---|---|---|---|

| 1 | Side chain cleavage | 2,4-Dichlorophenol (2,4-DCP) | α-ketoglutarate-dependent dioxygenases (tfdA) |

| 2 | Hydroxylation of aromatic ring | 3,5-Dichlorocatechol | Chlorophenol hydroxylase (tfdB) |

| 3 | Ring cleavage | 2,4-Dichloro-cis,cis-muconate | Chlorocatechol 1,2-dioxygenase (tfdC) |

| 4 | Further metabolism | Succinyl-CoA, Acetyl-CoA | Various (tfdD, tfdE, tfdF) |

Information regarding the contribution of fungi to the degradation of this compound is not available in the scientific literature. While various fungal species, such as those from the genera Aspergillus and Penicillium, are known to degrade other chlorinated herbicides, their ability to metabolize this specific compound has not been reported. Fungal degradation of xenobiotics often involves non-specific extracellular enzymes like laccases and peroxidases, or intracellular enzymes such as cytochrome P450 monooxygenases.

Degradation in Soil Ecosystems

The primary mechanism for the degradation of phenoxy acid herbicides in soil is microbial metabolism. acs.org The persistence of these compounds is generally low to moderate, though it is influenced by soil properties such as organic matter content, pH, moisture, and temperature, all of which affect microbial activity. acs.org

Studies on the related herbicide MCPA show that degradation is typically faster in microbially active topsoil horizons compared to subsoils. Half-life values for MCPA have been reported to range from 4.9 to 9.6 days in topsoils, while in subsoils, the range extends from 11.6 to 23.4 days. noaa.gov For 2,4-D, a typical soil half-life is estimated at around 10 days under aerobic conditions. orst.edu The degradation process often involves the cleavage of the ether bond, leading to the formation of chlorinated phenol (B47542) intermediates. For example, the anaerobic biotransformation of 2,4-D can produce intermediates such as 4-chlorophenol (B41353) and phenol. 24d.info Fungi have also been identified as capable of degrading phenoxyacetic acids like 2,4-D. nufarm.com

Given its structural similarity, this compound is expected to undergo microbial degradation in soil, with its persistence being dependent on local soil and environmental conditions.

Degradation in Aquatic Environments

In aquatic systems, the degradation of phenoxy acid herbicides can occur through both microbial processes and abiotic pathways like photolysis (degradation by sunlight). henrys-law.org These compounds are frequently detected in rivers and streams, which suggests that their introduction into waterways can occur and that degradation is not always immediate. wikipedia.orgcambridge.org

Microbial degradation occurs in both the water column and in sediments. For dichlorprop (B359615) methyl, studies have shown that degradation rates in sediment are influenced by pH, with the rate constant decreasing as the pH increases from 5 to 9. cambridge.org Fungal species are also capable of degrading phenoxy acids in aqueous media. nufarm.com

In addition to biodegradation, photodegradation can be a significant pathway for the removal of these compounds from sunlit surface waters. henrys-law.org The presence of substances that can act as photocatalysts can enhance this process. henrys-law.org

Environmental Fate and Transport

The environmental fate and transport of this compound dictate its potential to move within and between environmental compartments such as soil, water, and air. This movement is primarily governed by the compound's adsorption-desorption behavior in soils, its resulting leaching potential, and its tendency to volatilize.

Adsorption and Desorption in Soils

Adsorption to soil particles is a critical process that influences the mobility and bioavailability of herbicides. Phenoxy acids are weak acids, and their sorption in soil is generally low to moderate. noaa.govmda.state.mn.us The extent of adsorption is strongly influenced by soil characteristics, particularly organic matter content and pH.

Sorption of phenoxy acids like 2,4-D and MCPA is positively correlated with soil organic carbon content. noaa.govnist.gov Soils with higher organic matter exhibit greater adsorption, which limits the amount of the chemical dissolved in the soil water and available for transport. Conversely, sorption is negatively correlated with soil pH. noaa.gov At higher pH values, the carboxylic acid group is deprotonated, resulting in an anionic form that is more water-soluble and less readily adsorbed to negatively charged soil colloids. Clay content can also contribute to the sorption of these herbicides. nist.gov

The sorption process is often described using the Freundlich isotherm, which yields a coefficient (Kf) indicating the soil's adsorption capacity. For 2,4-D in volcanic soils, Kf values have been reported to range from 1.1 to 24.1 µg1−1/n mL1/ng−1. mda.state.mn.us Desorption studies show that a large portion of the sorbed amount of related compounds can be released back into the soil solution, although some hysteresis (where desorption is not the simple reverse of sorption) may occur. noaa.gov

Table 2: Soil Sorption Coefficients for 2,4-Dichlorophenoxyacetic acid (2,4-D) This interactive table provides examples of sorption coefficients for the analogue compound 2,4-D, illustrating its binding affinity in different soils. Higher Kd and Kf values indicate stronger sorption and lower mobility.

| Soil Type | Sorption Coefficient Type | Value Range | Key Influencing Factor | Citation(s) |

|---|---|---|---|---|

| Various Malaysian Soils | Linear (Kd) | 1.35 - 35.26 | Organic Matter, Clay | nist.gov |

| Various Malaysian Soils | Freundlich (Kf) | 2.70 - 42.04 | Organic Matter, Clay | nist.gov |

| Volcanic Soils | Freundlich (Kf) | 1.1 - 24.1 µg1−1/n mL1/ng−1 | Organic Carbon, Iron Content | mda.state.mn.us |

Leaching Potential and Groundwater Contamination Risk

The potential for a pesticide to leach through the soil profile and contaminate groundwater is directly related to its persistence and its sorption behavior. Compounds with low sorption coefficients (Kd or Koc) and relatively long half-lives are considered to have a higher risk of leaching. noaa.govmda.state.mn.us

Due to their characteristic weak sorption in many soil types, phenoxy acid herbicides like 2,4-D are recognized as having a high potential for mobility and leaching. 24d.infomda.state.mn.us This risk is elevated in soils with low organic matter, coarse texture (sandy soils), and in areas with high rainfall or irrigation. The persistence of these compounds under anaerobic conditions, which can be found deeper in the soil profile or in groundwater, can be longer than in aerobic surface soils, further increasing the contamination risk. 24d.info While monitoring studies have detected 2,4-D in surface and groundwater, other targeted studies in specific agricultural areas have not found detectable concentrations in wells, indicating that the risk of contamination is highly dependent on local use patterns, environmental conditions, and hydrogeology. mda.state.mn.us

Volatilization

Volatilization is the process by which a chemical transforms from a solid or liquid state into a vapor and moves into the atmosphere. This potential is determined by a chemical's vapor pressure and its Henry's Law Constant.

For phenoxyacetic acids, the potential for volatilization is very low. The acid form of 2,4-D, for example, has a very low vapor pressure (1.40 x 10-7 mmHg at 20°C), classifying it as a non-volatile compound. cambridge.org The Henry's Law Constant for 2,4-D acid is also low (3.5 x 10-4 at pH 7), indicating a low tendency to partition from water into the air. orst.edu

It is important to distinguish the acid form from its ester formulations. Unlike the acid and amine salt forms, ester formulations of phenoxy herbicides are significantly more volatile and can pose a risk of off-target movement via vapor drift, especially in warm weather. orst.edu However, this compound itself is a carboxylic acid and, like other phenoxy acids, is expected to have a very low volatility.

Advanced Analytical Techniques for the Detection and Characterization of 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, specific details about its atomic and molecular structure can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propanoic acid chain, and the methyl protons. The two equivalent methyl groups typically appear as a sharp singlet, while the methylene protons adjacent to the ether linkage also present as a singlet. The aromatic protons on the dichlorophenyl ring show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atoms.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms within the molecule. The spectrum for this compound would show distinct peaks for the carboxyl carbon, the quaternary carbon, the methylene carbon, the methyl carbons, and the different carbons of the aromatic ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard like tetramethylsilane (B1202638) (TMS). The solvent can cause minor variations in shifts.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~1.35 | Singlet, 6H (two -CH₃ groups) |

| ~4.00 | Singlet, 2H (-O-CH₂- group) | |

| ~6.85 | Doublet or Triplet, 2H (Aromatic C2-H, C6-H) | |

| ~7.10 | Triplet or Doublet, 1H (Aromatic C4-H) | |

| ¹³C NMR | ~25.0 | Methyl carbons (-CH₃) |

| ~45.0 | Quaternary carbon (-C(CH₃)₂) | |

| ~75.0 | Methylene carbon (-O-CH₂-) | |

| ~115.0 - 135.0 | Aromatic carbons (-C-Cl, -C-H) | |

| ~158.0 | Aromatic carbon attached to ether oxygen (-C-O) | |

| ~179.0 | Carboxyl carbon (-COOH) |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺). A key feature of this peak will be its isotopic pattern. The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound. Common fragmentation pathways include the loss of the carboxyl group (-COOH) and cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules that may have the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₂Cl₂O₃)

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂O₃ |

| Monoisotopic Mass | 262.0163 g/mol |

| Molecular Ion Peak Cluster (m/z) | 262 (M⁺), 264 (M+2), 266 (M+4) |

| Key Fragment Ion (m/z) | 161/163/165 (loss of -C(CH₃)₂COOH) |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound shows characteristic absorption bands. A very broad band is typically observed for the O-H stretch of the carboxylic acid group. The carbonyl (C=O) stretch of the acid appears as a strong, sharp peak. Other key absorptions include the C-O stretches from the ether and carboxylic acid, and the C-Cl stretches from the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1240 | C-O-C stretch (asymmetric) | Aryl Ether |

| ~1050 | C-O stretch | Carboxylic Acid |

| 800-600 | C-Cl stretch | Aryl Halide |

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. Symmetrical, non-polar bonds often produce strong Raman signals. For this molecule, the symmetric vibrations of the dichlorinated benzene (B151609) ring would be expected to be strongly Raman active.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions within the molecule. The dichlorophenoxy group acts as the primary chromophore in this molecule. The analysis typically shows absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. The position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques

Chromatography is essential for separating components from a mixture and is often coupled with a detector for identification and quantification.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.

Gas Chromatography (GC) : Due to the low volatility and potential for thermal degradation of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required before analysis. This involves converting the carboxylic acid into a more volatile ester, such as a methyl ester, through a reaction with reagents like diazomethane (B1218177) or BF₃/methanol. The resulting derivative can then be readily separated on a GC column (e.g., a non-polar or medium-polarity capillary column) based on its boiling point and interaction with the stationary phase.

GC-Mass Spectrometry (GC-MS) : The coupling of a gas chromatograph to a mass spectrometer provides a definitive analytical tool. As the derivatized compound elutes from the GC column at a characteristic retention time, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification when compared to a spectral library or a known standard. This combination of separation by retention time and identification by mass spectrum makes GC-MS an exceptionally reliable method for the detection of this compound in complex samples.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid chromatography (LC) serves as a foundational technique for the separation of "this compound" from complex sample matrices. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and structural confirmation, offering high sensitivity and selectivity.

In a typical LC-MS setup, the analyte is first separated on a chromatographic column. For compounds of this class, reversed-phase columns, such as a C18 column, are commonly employed. The separation is achieved through the differential partitioning of the analyte between the mobile phase and the stationary phase. The mobile phase often consists of a mixture of an aqueous solution (commonly with an acidic modifier like formic or acetic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in negative ion mode due to the acidic nature of the propanoic acid group. The mass spectrometer can be operated in various modes, including full scan mode to obtain a mass spectrum of the compound, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity in quantitative analysis.

Table 1: Illustrative LC-MS Parameters for Analysis of Structurally Similar Dichlorophenoxy Acid Compounds

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Scan Mode | Full Scan, SIM, or MRM |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 100-150 °C |

| Desolvation Temp. | 300-400 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used and cost-effective method for the quantitative analysis of "this compound". The principles of chromatographic separation are similar to those in LC-MS, utilizing a reversed-phase C18 column and a mobile phase of acidified water and an organic solvent.

The key difference lies in the detection method. After eluting from the column, the analyte passes through a UV detector. The dichlorophenoxy moiety of the molecule contains a chromophore that absorbs UV light at a specific wavelength. The amount of UV absorbance is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance for the compound, which for dichlorophenoxy acids is generally in the range of 220-230 nm or around 280 nm.

Table 2: Representative HPLC-UV Method Parameters for Related Compounds

| Parameter | Typical Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid mixture |

| Detection | UV Absorbance |

| Wavelength | ~230 nm or ~280 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate "this compound" from the sample matrix and concentrate it to a level suitable for instrumental analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that requires minimal solvent. In this method, a mixture of an extraction solvent (a water-immiscible organic solvent with a density higher than water, such as chlorobenzene (B131634) or carbon tetrachloride) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, providing a large surface area for the rapid transfer of the analyte from the aqueous phase to the extraction solvent. After centrifugation, the sedimented organic phase is collected for analysis. Key parameters to optimize for efficient extraction include the choice and volume of extraction and disperser solvents, sample pH, and extraction time.

Solid-Phase Extraction (SPE) is a widely used and robust technique for the cleanup and concentration of analytes from liquid samples. For an acidic compound like "this compound", a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is typically used. The process involves four main steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water to ensure proper interaction with the sample.

Loading: The sample, often acidified to ensure the analyte is in its neutral form, is passed through the sorbent. The analyte is retained on the sorbent while more polar matrix components pass through.

Washing: The sorbent is washed with a weak solvent to remove any remaining interferences.

Elution: A small volume of a strong organic solvent is used to desorb the analyte from the sorbent, resulting in a clean and concentrated extract.

Table 3: General SPE Protocol for Chlorophenoxy Acids

| Step | Reagent/Solvent | Purpose |

| Conditioning | Methanol, followed by Water (acidified) | Activate sorbent and prepare for sample loading |

| Loading | Acidified Sample | Retain the analyte on the sorbent |

| Washing | Water/Methanol mixture | Remove interferences |

| Elution | Methanol or Acetonitrile | Desorb the analyte |

Development of Immunoassays and Biosensors

While specific immunoassays and biosensors for "this compound" are not prominently documented, the development of such tools for related dichlorophenoxy herbicides demonstrates their potential for rapid and sensitive detection.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and the target analyte (antigen). These assays can be developed in various formats (e.g., competitive or non-competitive) and offer high throughput and sensitivity, making them suitable for screening large numbers of samples.

Biosensors are analytical devices that combine a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) with a transducer to convert the biological recognition event into a measurable signal. For example, an electrochemical biosensor might use an antibody immobilized on an electrode surface. The binding of the target analyte to the antibody would cause a change in the electrical properties of the electrode, which can be measured and correlated to the analyte concentration. These technologies offer the promise of real-time, on-site analysis.

Computational Chemistry and Modeling Approaches for 3 3,5 Dichlorophenoxy 2,2 Dimethylpropanoic Acid

Quantum Chemical Calculations8.1.1. Density Functional Theory (DFT) Studies8.1.2. Molecular Orbital Analysis8.2. Molecular Dynamics Simulations8.3. Molecular Docking Studies8.4. Prediction of Environmental Fate Parameters8.5. Crystal Structure Prediction and Intermolecular Interactions

Without dedicated studies on this molecule, any attempt to provide information for these sections would be speculative and would not adhere to the required standards of scientific accuracy and focus on the specified compound. Further research and publication in the field of computational chemistry are needed to provide the data necessary to construct the requested article.

Future Research Directions and Emerging Paradigms for Phenoxy Acid Compounds

Advanced Bioremediation Strategies

The microbial degradation of phenoxy acids is a key process in their environmental dissipation. nih.gov While many microorganisms capable of degrading common phenoxy herbicides like 2,4-D and MCPA have been identified, future research will focus on developing more robust and efficient bioremediation strategies. nih.gov This involves exploring novel microbial consortia, optimizing environmental conditions, and employing genetic engineering to enhance degradation capabilities.

Advanced bioremediation techniques are moving beyond simple microbial degradation to include integrated systems. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton processes, can be used as a pre-treatment to increase the bioavailability and susceptibility of recalcitrant phenoxy acids to subsequent microbial attack. nih.govacs.org The synergy between chemical and biological degradation pathways offers a promising avenue for the complete mineralization of these compounds. acs.org Furthermore, the application of systems biology and gene-editing technologies like CRISPR holds potential for engineering microorganisms with enhanced catabolic pathways specifically targeting persistent phenoxy acid derivatives. mbl.or.kr

Table 1: Microbial Strains Involved in Phenoxy Acid Bioremediation

| Microorganism/Consortium | Phenoxy Acid Degraded | Key Degradation Mechanism | Reference |

|---|---|---|---|

| Mixed Bacterial Cultures | MCPA, 2,4-D | Use as sole carbon and energy source | nih.gov |

| Aerobic and Anaerobic Bacteria | General Phenoxy Acids | Influenced by water temperature, pH, oxygen, and nutrient concentrations | nih.gov |

| Filamentous Fungi | 2,4-D | Oxidation, reduction, dehalogenation, hydroxylation, ether cleavage, ring cleavage | acs.org |

| Engineered Pseudomonas putida | Organophosphates (principle applicable to phenoxy acids) | Enhanced enzymatic detoxification via gene editing | mbl.or.kr |

Novel Synthetic Methodologies

The synthesis of phenoxyacetic acid and its derivatives has traditionally involved the reaction of phenols with chloroacetic acid salts. google.comchemicalbook.com However, future research is focused on developing novel synthetic methodologies that are more efficient, sustainable, and versatile. This includes the use of new catalysts and activators to improve reaction yields and reduce reaction times under milder conditions. jocpr.com

Recent approaches have demonstrated the synthesis of phenoxyacetic acid esters by activating the carboxylic acid group with reagents like Phosphonitrilic Chloride (PNT) in combination with N-methyl morpholine. jocpr.com Other methods involve solvent-free reactions and microwave-assisted synthesis, which align with the principles of green chemistry by reducing energy consumption and solvent waste. jetir.org The development of one-pot synthesis procedures and continuous flow reactions represents another frontier, aiming to streamline the production of complex phenoxy acid derivatives for various applications, including biological evaluation. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Phenoxy Acid Derivatives

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Williamson Ether Synthesis (Traditional) | Phenol (B47542), Sodium Chloroacetate, NaOH | Well-established, straightforward | google.comchemicalbook.com |

| PNT/NMM Activation | Phenoxyacetic acid, Phenols, PNT, N-methyl morpholine | Mild conditions, good yields for ester synthesis | jocpr.com |

| Multi-step Synthesis of Bioactive Derivatives | Ethyl bromoacetate, K2CO3, subsequent hydrolysis and condensation | Allows for the creation of complex, targeted molecules | mdpi.com |

| Solvent-Free/Microwave-Assisted | Reactants heated directly with microwave irradiation | Reduced reaction time, environmentally friendly | jetir.org |

Integrated Omics Approaches in Environmental and Biological Studies

Understanding the complex interactions between phenoxy acid compounds and biological systems requires a holistic approach. Integrated 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—are emerging as powerful tools for elucidating the mechanisms of biodegradation and the biological responses of non-target organisms. nih.govescholarship.orgunt.edu By combining these high-throughput techniques, researchers can obtain a comprehensive, systems-level view of cellular processes. nih.gov

In environmental studies, multi-omics can be used to identify the key genes and metabolic pathways involved in the microbial degradation of specific phenoxy acids. nih.gov For instance, transcriptomics can reveal which genes are upregulated in a bacterium upon exposure to a compound, while proteomics can identify the specific enzymes being produced to break it down. escholarship.org Metabolomics can then track the formation of intermediate and final breakdown products. nih.gov This integrated approach provides a detailed blueprint of the degradation process, which is invaluable for designing effective bioremediation strategies and assessing the environmental fate of these compounds. mdpi.com

Table 3: Application of Omics Technologies in Phenoxy Acid Research

| Omics Technology | Area of Investigation | Potential Insights | Reference |

|---|---|---|---|

| Genomics/Metagenomics | Microbial Degradation | Identification of catabolic genes and degradation potential within microbial communities. | nih.gov |

| Transcriptomics | Biological Response & Degradation | Analysis of gene expression changes in organisms exposed to phenoxy acids; identification of active degradation pathways. | mdpi.com |

| Proteomics | Enzymatic Mechanisms | Identification of key enzymes and proteins involved in the transformation and detoxification of compounds. | escholarship.org |

| Metabolomics | Environmental Fate & Bioactivity | Characterization of degradation intermediates and final metabolites; understanding metabolic perturbations in affected organisms. | nih.gov |

Application of Artificial Intelligence and Machine Learning in SAR and Degradation Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development of phenoxy acid compounds, particularly in the agrochemical sector. nih.gov These computational tools can analyze vast datasets to predict the structure-activity relationships (SAR) of new molecules, accelerating the discovery of compounds with desired properties while minimizing undesirable effects. researchgate.net

ML models can be trained on existing data to predict the herbicidal activity, toxicity, and environmental persistence of novel phenoxy acid derivatives before they are synthesized. researchgate.netmdpi.com This in silico screening significantly reduces the time and cost associated with traditional discovery pipelines. nih.gov Furthermore, AI can be used to predict the metabolic pathways and degradation products of these compounds in soil and water. Generative models can even design new molecules with optimized properties, such as high efficacy and rapid biodegradability, paving the way for more sustainable chemical solutions in agriculture. nih.gov

Table 4: AI and Machine Learning Models in Chemical Compound Analysis

| AI/ML Model Type | Application Area | Predicted Outcome | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Agrochemical Discovery | Biological activity (e.g., herbicidal potency), toxicity | researchgate.net |

| Convolutional Neural Networks (CNN) | Target Interaction | Prediction of binding poses between a compound and its target protein | nih.gov |

| Generative Adversarial Networks (GANs) | Molecule Design | Generation of novel chemical structures with desired properties | nih.gov |

| Recurrent Neural Networks (RNN) | New Structure Generation | Creation of diverse libraries of novel chemical structures based on existing ones | mdpi.com |

Expanding Chiral Studies to Other Phenoxy Acid Derivatives